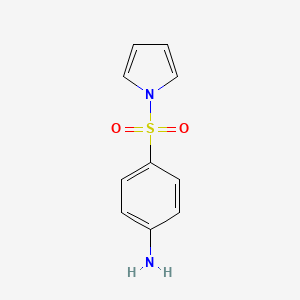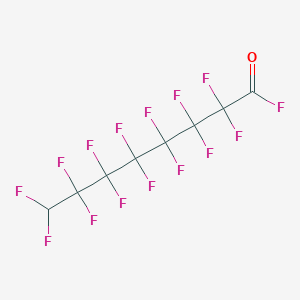
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-methylpropiophenone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a beta-ethoxyphenethyl group and a methylpropiophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride involves multiple steps. One common method includes the reaction of 4-methylpropiophenone with beta-ethoxyphenethylamine to form an intermediate, which is then reacted with piperazine under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
作用机制
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its activity as a monoamine oxidase inhibitor.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): A drug of the phenethylamine class, similar in structure and function.
Substituted Amphetamines: A class of compounds based on the amphetamine structure, including various stimulants and psychoactive agents.
Uniqueness
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
21263-27-4 |
|---|---|
分子式 |
C24H34Cl2N2O2 |
分子量 |
453.4 g/mol |
IUPAC 名称 |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-methylphenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-3-28-24(19-21-7-5-4-6-8-21)26-17-15-25(16-18-26)14-13-23(27)22-11-9-20(2)10-12-22;;/h4-12,24H,3,13-19H2,1-2H3;2*1H |
InChI 键 |
YCSCIHCEBBOFPF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)










![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)

